1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide

Description

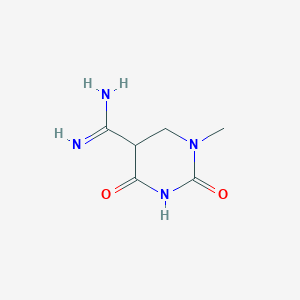

1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide is a pyrimidine derivative characterized by a hexahydropyrimidine core substituted with methyl, dioxo, and carboximidamide groups.

Properties

IUPAC Name |

1-methyl-2,4-dioxo-1,3-diazinane-5-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-10-2-3(4(7)8)5(11)9-6(10)12/h3H,2H2,1H3,(H3,7,8)(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPNQXFRVYWDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(=O)NC1=O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377592 | |

| Record name | 1-methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446276-07-9 | |

| Record name | 1-methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide involves several steps. The synthetic routes and reaction conditions are typically proprietary and specific to the manufacturer. general methods involve the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring structure . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The methyl group in the target compound may reduce steric hindrance, favoring interactions with hydrophobic targets.

Pyrazole-Carboximidamide Derivatives

lists pyrazole-carboximidamide derivatives (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide), which share the carboximidamide functional group but differ in core structure (pyrazole vs. pyrimidine). These compounds are often studied for biological activities, such as antimicrobial or anticancer properties .

Key Observations :

- The carboximidamide group in both classes may act as a hydrogen bond donor/acceptor, enhancing binding to biological targets .

Biological Activity

1-Methyl-2,4-dioxohexahydro-5-pyrimidinecarboximidamide, also known by its CAS number 446276-07-9, is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4O2, with a molecular weight of 170.17 g/mol. The structure features a pyrimidine core with two carbonyl groups and an imidamide functional group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H10N4O2 |

| Molecular Weight | 170.17 g/mol |

| CAS Number | 446276-07-9 |

This compound exhibits its biological effects primarily through interactions with various proteins and enzymes. It has been shown to bind to specific targets involved in cell signaling pathways, particularly those associated with cancer progression.

Key Mechanisms:

- Inhibition of Protein Kinases : The compound inhibits key protein kinases that regulate cell growth and proliferation, thereby inducing apoptosis in cancer cells.

- Disruption of Cellular Signaling : By interfering with signaling pathways such as mTOR and CDK2, the compound alters cellular metabolism and growth dynamics.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In silico studies indicate that it is metabolized by cytochrome P450 enzymes in the liver, which is critical for its bioavailability and therapeutic efficacy.

Case Studies

Several case studies have explored the biological activity of this compound in various contexts:

- Anticancer Activity : A study examined the effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis at specific concentrations, highlighting its potential as an anticancer agent.

- Inflammation Modulation : Another case study investigated the compound's anti-inflammatory properties. It demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses.

- Animal Model Studies : In vivo studies using murine models indicated that administration of the compound led to reduced tumor growth without significant toxicity, reinforcing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.